molecular formula C11H13N3OS B12905607 1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl- CAS No. 87410-85-3

1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-

Cat. No.: B12905607
CAS No.: 87410-85-3
M. Wt: 235.31 g/mol
InChI Key: DQHJRGJDZCJMES-UHFFFAOYSA-N
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Description

The compound 1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl- features a 1,3,4-thiadiazole core substituted at position 2 with a methylated amine group and at position 5 with a (2-methoxyphenyl)methyl moiety. Thiadiazoles are heterocyclic systems known for their broad-spectrum biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s structural features align with trends in medicinal chemistry, where substituents are strategically modified to optimize pharmacokinetics and target binding .

Properties

CAS No.

87410-85-3

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

5-[(2-methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3OS/c1-12-11-14-13-10(16-11)7-8-5-3-4-6-9(8)15-2/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

DQHJRGJDZCJMES-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)CC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for 1,3,4-Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole derivatives typically involves condensation reactions between thiosemicarbazide derivatives and carboxylic acids or their derivatives, followed by cyclization to form the thiadiazole ring. Alkylation steps are often employed to introduce N-substituents such as the N-methyl group.

Preparation Method Based on Solid-Phase Grinding with Phosphorus Pentachloride

A patented method (CN103936691A) describes an efficient, low-toxicity, and high-yield approach to prepare 2-amino-5-substituted-1,3,4-thiadiazoles, which can be adapted for the target compound:

  • Reactants : Thiosemicarbazide (A mol), appropriate carboxylic acid (B mol, e.g., 2-methoxyphenylacetic acid for the 2-methoxyphenylmethyl substituent), and phosphorus pentachloride (C mol).
  • Molar Ratios : A : B : C = 1 : (1–1.2) : (1–1.2).
  • Procedure :

    • Add the reactants to a dry reaction vessel.
    • Grind the mixture at room temperature for 5–15 minutes until the reaction completes, monitored by thin-layer chromatography (TLC) using ethyl acetate/petroleum ether (1:3) as the eluent.
    • Let the mixture stand for 30–60 minutes to obtain a crude product.
    • Add an alkaline solution (sodium carbonate) to adjust the pH to 8–8.2.
    • Filter, dry, and recrystallize the product to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
  • Advantages :

    • Solid-phase reaction avoids solvents, reducing environmental impact.
    • Mild conditions and short reaction time.
    • High yield (>91%).
    • Low toxicity and inexpensive reagents.
    • Simple post-reaction processing.

This method is suitable for synthesizing 1,3,4-thiadiazol-2-amine derivatives with various substituents, including the 5-[(2-methoxyphenyl)methyl] group, by selecting the corresponding carboxylic acid precursor.

One-Pot Synthesis Using Polyphosphate Ester (PPE)

An alternative approach reported in recent research involves a one-pot synthesis of 1,3,4-thiadiazol-2-amine derivatives without using toxic reagents like phosphorus oxychloride or thionyl chloride:

  • Reactants : Thiosemicarbazide and carboxylic acid.
  • Catalyst : Polyphosphate ester (PPE).
  • Process :
    • The reaction proceeds through cyclodehydration in one pot, forming the thiadiazole ring.
    • The method avoids harsh reagents and simplifies the synthesis.
  • Outcomes :
    • Efficient synthesis of various 2-amino-1,3,4-thiadiazoles.
    • Structures confirmed by mass spectrometry, IR, and NMR.

This method offers a greener alternative for preparing the target compound by using PPE as a mild cyclodehydrating agent.

Synthesis via Phosphorus Oxychloride-Mediated Cyclization

Another well-documented method involves the reaction of phenylthiosemicarbazide derivatives with methoxy-substituted cinnamic acids in the presence of phosphorus oxychloride:

  • Procedure :

    • Mix equimolar amounts of phenylthiosemicarbazide and methoxy cinnamic acid derivatives.
    • Add phosphorus oxychloride dropwise.
    • Reflux the mixture for approximately 2 hours.
    • Cool, quench with ice, neutralize with ammonia solution.
    • Filter and wash the product.
  • Characterization :

    • Products show characteristic IR bands for N–H, aromatic C–H, and C–N.
    • Melting points and Rf values confirm purity.

This method is applicable for synthesizing methoxy-substituted thiadiazole derivatives, including those with 2-methoxyphenyl substituents, though it involves more toxic reagents and longer reaction times compared to the solid-phase grinding method.

Alkylation to Introduce N-Methyl Group

For the N-methyl substitution on the thiadiazole ring nitrogen, alkylation reactions are typically performed post-ring formation:

  • Method :
    • React the 2-amino-5-substituted-1,3,4-thiadiazole with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
    • Control reaction conditions to avoid over-alkylation.

This step is crucial to obtain the N-methyl derivative of 1,3,4-thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-.

Summary Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Yield (%) Notes
Solid-phase grinding with PCl5 Thiosemicarbazide, carboxylic acid, PCl5 Room temp grinding 5–15 min, pH 8–8.2 workup Mild, fast, low toxicity, simple >91 Suitable for various substituents
One-pot with Polyphosphate Ester Thiosemicarbazide, carboxylic acid, PPE One-pot cyclodehydration Green, no toxic additives Moderate to high Avoids POCl3 and SOCl2
Phosphorus oxychloride reflux Phenylthiosemicarbazide, methoxy cinnamic acid, POCl3 Reflux 2 h, neutralization Well-established, good characterization Moderate to high Uses toxic POCl3, longer reaction
N-Methylation 2-amino-5-substituted thiadiazole, methylating agent Basic conditions, controlled alkylation Introduces N-methyl group Variable Post-synthesis modification

Research Findings and Considerations

  • The solid-phase grinding method with phosphorus pentachloride is notable for its operational simplicity, environmental friendliness, and high yield, making it highly suitable for industrial and laboratory synthesis of 1,3,4-thiadiazole derivatives with complex substituents like 2-methoxyphenylmethyl.
  • The one-pot PPE method represents an innovative, less toxic alternative, though it may require optimization for specific substituents and scale-up.
  • Traditional methods using phosphorus oxychloride remain widely used due to their reliability and well-characterized reaction profiles but involve handling more hazardous reagents and longer reaction times.
  • Alkylation to introduce the N-methyl group is a critical final step to obtain the exact target compound and must be carefully controlled to maintain product purity.

Chemical Reactions Analysis

5-(2-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of ethers or esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • The anticancer potential of thiadiazole derivatives is well-documented. A study synthesized a series of N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-phenylacetamide derivatives and evaluated their cytotoxicity against various cancer cell lines including SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer) using the MTT assay. The results indicated that while none surpassed doxorubicin in efficacy, several derivatives exhibited promising anticancer properties .
    • Another investigation into 1,3,4-thiadiazole derivatives highlighted their ability to inhibit cancer cell growth effectively. Compounds with specific substitutions demonstrated significant activity against human lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines compared to standard treatments like cisplatin .
  • Antimicrobial Properties
    • Thiadiazole compounds have shown considerable antimicrobial activity. A review indicated that derivatives of 2-amino-1,3,4-thiadiazole possess strong antibacterial and antifungal properties. For instance, certain derivatives exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
    • The introduction of various substituents on the thiadiazole ring has been linked to improved antimicrobial efficacy, making these compounds valuable in developing new antibiotics .
  • Anti-convulsant Activity
    • Some thiadiazole derivatives have been investigated for their potential anti-convulsant effects. Research involving the synthesis of new amines from thiadiazole frameworks has shown promise in this area, suggesting that modifications to the thiadiazole structure can lead to compounds with therapeutic potential for seizure disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiadiazole derivatives is crucial for optimizing their pharmacological profiles. The presence of the thiadiazole ring contributes significantly to the biological activity due to its unique nitrogen-sulfur framework which enhances interactions with biological targets.

Substituent Biological Activity Reference
Para-nitrophenylHigh antibacterial activity against Gram-positive bacteria
Meta-methoxySignificant anticancer properties
Ortho-chloroEnhanced cytotoxicity against prostate cancer cells

Case Studies

  • Synthesis and Evaluation of New Derivatives
    • A study synthesized a series of N-(4-nitrophenyl)thiophene-based thiadiazoles and evaluated their anticancer activities against multiple cell lines. The findings emphasized the importance of structural modifications in enhancing therapeutic efficacy .
  • Thiadiazoles as Antimicrobial Agents
    • A comprehensive review discussed various 1,3,4-thiadiazole derivatives tested for antimicrobial activity, demonstrating that certain compounds outperformed standard antibiotics like ampicillin in inhibiting bacterial growth .

Mechanism of Action

The mechanism of action of 5-(2-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., 4-chloroquinolinyl, nitrofuran): Enhance binding to enzymatic targets (e.g., SARS-CoV-2 main protease) via polar interactions .
  • Lipophilic Substituents (e.g., 2-methoxyphenylmethyl): Improve bioavailability and blood-brain barrier penetration .
  • N-Substituents : Methyl groups reduce metabolic degradation, while benzylidene/aryl groups enable π-stacking with hydrophobic pockets .

Pharmacological Potency

  • The target compound’s N-methyl group may confer superior metabolic stability compared to non-methylated analogs (e.g., Schiff bases in ).
  • 2-Methoxyphenylmethyl vs. 4-methylphenyl : The former’s methoxy group could enhance solubility relative to purely hydrophobic substituents .

Biological Activity

1,3,4-Thiadiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound 1,3,4-thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl- (CAS Number: 299936-70-2) is a notable member of this class, exhibiting potential in various therapeutic areas including antimicrobial, anticancer, and neuroprotective effects. This article aims to compile and analyze the biological activities associated with this compound based on recent research findings.

The compound's molecular formula is C10H11N3OSC_{10}H_{11}N_{3}OS with a molecular weight of 221.279 g/mol. It features a thiadiazole ring that contributes to its biological activity through various mechanisms.

PropertyValue
CAS Number299936-70-2
Molecular FormulaC10H11N3OS
Molecular Weight221.279 g/mol
PurityNot specified

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole demonstrate significant antimicrobial properties. For instance, compounds containing the 2-amino-1,3,4-thiadiazole moiety have shown enhanced activity against various bacterial strains compared to standard antibiotics. In studies evaluating Minimum Inhibitory Concentration (MIC), certain derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria.

Key Findings:

  • Antibacterial Activity : Compounds were effective against Staphylococcus aureus and Escherichia coli, with MIC values as low as 25 μg/mL for certain fluorinated derivatives .
  • Antifungal Activity : Significant inhibition was observed against fungal strains such as Aspergillus niger and Candida albicans, with some derivatives outperforming fluconazole in efficacy .

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. The compound 5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine was evaluated for its anti-proliferative effects on cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer).

Case Study:

In vitro assays revealed that the compound exhibited an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation. These results indicate a promising potential for further development in cancer therapy .

Neuroprotective Effects

The neuroprotective properties of thiadiazole derivatives are also noteworthy. Studies have demonstrated that certain compounds can protect neuronal cells from oxidative stress and apoptosis.

The presence of the thiadiazole ring is believed to enhance the stability and bioavailability of these compounds in vivo. Neurotoxicity assessments using established models (e.g., rotarod test) have shown that some derivatives maintain a favorable safety profile while exhibiting anticonvulsant activity .

Structure-Activity Relationship (SAR)

The biological activity of 1,3,4-thiadiazole derivatives is influenced by their structural modifications:

  • Electron-donating groups (e.g., -OCH₃) at specific positions enhance anticancer and antioxidant activities.
  • Electron-withdrawing groups (e.g., -Cl/Br) improve antimicrobial efficacy against various pathogens .

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